2-Fluorobutane

Description

BenchChem offers high-quality 2-Fluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

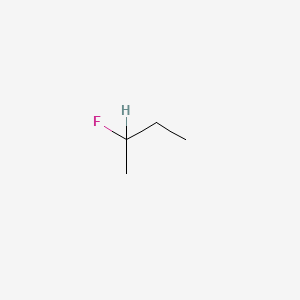

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHWZHXLJJPXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957315 | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-01-3 | |

| Record name | Butane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluorobutane chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and reactivity of 2-fluorobutane. The information is intended for use by professionals in research, scientific, and drug development fields.

Core Chemical Identity

2-Fluorobutane is a fluorinated alkane with the chemical formula C₄H₉F.[1] It is a colorless liquid at room temperature.[1][2] Due to the chiral center at the second carbon atom, 2-fluorobutane exists as two enantiomers: (R)-2-fluorobutane and (S)-2-fluorobutane.[1]

| Identifier | Value | Reference |

| IUPAC Name | 2-fluorobutane | [3] |

| CAS Number | 359-01-3 | [2][3][4] |

| Molecular Formula | C₄H₉F | [1][2][3][4] |

| Molecular Weight | 76.11 g/mol | [1][3][4][5] |

| Canonical SMILES | CCC(C)F | [1][3][5] |

| InChI | InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | [1][3][4][5] |

| InChI Key | IXHWZHXLJJPXIS-UHFFFAOYSA-N | [1][3][5] |

Physical and Thermodynamic Properties

2-Fluorobutane is a volatile compound with a low boiling point.[6] Its physical state under standard conditions is a liquid.[2]

Table of Physical Properties:

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | -121.4 | °C | [2][4] |

| Boiling Point | 25.1 | °C | [2][7] |

| Density | 0.7560 | g/cm³ | [4] |

| Refractive Index | 1.3300 - 1.337 | [4][7] |

| Vapor Pressure | 757 | mmHg at 25°C |[4] |

Table of Thermodynamic Properties:

| Property | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -327.28 | kJ/mol | Joback Calculated[5] |

| Enthalpy of Vaporization (ΔvapH°) | 23.29 | kJ/mol | Joback Calculated[5] |

| Enthalpy of Fusion (ΔfusH°) | 5.67 | kJ/mol | Joback Calculated[5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -214.45 | kJ/mol | Joback Calculated[5] |

| Ideal Gas Heat Capacity (Cp,gas) | Data available | J/mol×K | [5] |

| Critical Temperature (Tc) | 445.48 | K | Joback Calculated[5] |

| Critical Pressure (Pc) | 3722.56 | kPa | Joback Calculated[5] |

Solubility: 2-Fluorobutane is soluble in various organic solvents such as ethanol (B145695), diethyl ether, and chloroform, but it is insoluble in water.[1] This property makes it useful for the separation and extraction of non-polar compounds from aqueous solutions.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 2-fluorobutane.

-

Infrared (IR) and Raman Spectroscopy : The infrared spectra (3500-50 cm⁻¹) of gaseous and solid 2-fluorobutane, as well as the Raman spectrum (3500-50 cm⁻¹) of the liquid, have been recorded.[8] These studies, combined with variable temperature analyses, have identified three stable conformers (Me-trans, F-trans, and H-trans).[8] The Me-trans conformer is the most stable form.[8] A complete vibrational assignment for the Me-trans conformer has been proposed based on these spectroscopic results and ab initio calculations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹⁹F-NMR are used to identify the structure of 2-fluorobutane.[9] For 2-chlorobutane (B165301), a similar molecule, the ¹H-NMR spectrum shows four distinct proton environments, which aligns with its structure.[10] A similar pattern would be expected for 2-fluorobutane.

-

Mass Spectrometry (MS) : Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.[11] In perfluoroparaffins, the most abundant ion is typically CF₃⁺, and the molecular ion peak is often small or absent.[11]

Experimental Protocols

Synthesis of 2-Fluorobutane from 2-Butanol (B46777)

A common method for synthesizing 2-fluorobutane is from 2-butanol.[1]

Protocol:

-

Reactants : 2-butanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanesulfonyl fluoride (B91410).[9]

-

Procedure :

-

A 300 ml glass reactor is equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.[9]

-

56.7 g of 2-butanol and 85.3 g of DBU are placed in the reactor.[9]

-

The reactor is set to a nitrogen atmosphere and heated to 60°C.[9]

-

Once the internal temperature stabilizes, 50 g of methanesulfonyl fluoride is added dropwise over approximately 1 hour.[9]

-

After the addition is complete, the reaction is continued at 60°C for another 5 hours.[9]

-

The temperature is then increased to 100°C, and the reaction continues for 1 more hour.[9]

-

During this time, the distilled organic component, 2-fluorobutane, is collected in a receiver cooled in a dry ice-ethanol bath.[9]

-

-

Yield : This method has been reported to yield 27.6 g of 2-fluorobutane (71.2% yield with respect to methanesulfonyl fluoride).[9]

-

Confirmation : The structure of the product is identified using ¹H-NMR and ¹⁹F-NMR spectroscopy.[9]

Other Synthesis Methods:

-

Halogenation of Butane (B89635) : Direct halogenation using fluorine gas can produce 2-fluorobutane, though it may result in a mixture of products.[1]

-

Electrophilic Fluorination : This technique can be used to introduce a fluorine atom at the desired position on the butane chain.[1]

Purification Protocol:

-

Fractional Distillation : This is the primary method for purifying 2-fluorobutane.[1] Initial stages remove high-boiling impurities and unreacted materials.[1] Subsequent stages focus on separating 2-fluorobutane from butene isomers.[1]

-

Enhanced Separation : The efficiency of distillation can be improved by using polar solvents like water or ethanol as entraining agents, which can form azeotropic mixtures with impurities.[1]

Chemical Reactivity and Applications

The strong carbon-fluorine (C-F) bond significantly influences the reactivity of 2-fluorobutane.

-

Nucleophilic Substitution : The fluoride ion is a poor leaving group due to the high C-F bond strength.[12][13] Consequently, 2-fluorobutane reacts slower in nucleophilic substitution reactions compared to 2-bromobutane.[14]

-

Elimination Reactions : When reacting with a strong base like sodium ethoxide, an E2 elimination is expected.[12] However, due to the poor leaving ability of fluorine, this reaction is very difficult and does not proceed to a significant extent under typical conditions.[12] Some sources suggest that with a poor leaving group, an E1cB elimination mechanism might take place.[13]

Logical Relationship Diagram for 2-Fluorobutane

Caption: Logical overview of 2-Fluorobutane's properties and uses.

Applications:

-

Chemical Production : It serves as a raw material in the synthesis of various chemical compounds, including pharmaceuticals and pesticides.[4]

-

Solvent and Reference Compound : Its solubility profile and wide liquid temperature range make it a useful solvent and reference compound in diverse research settings.[1]

-

Chiral Research : The enantiomeric forms of 2-fluorobutane are valuable tools in research related to chirality, which is a critical concept in drug development.[1]

-

Refrigerant : 2-Fluorobutane is used as a refrigerant in air conditioning systems.[4] However, it is also recognized as a greenhouse gas, and its use is regulated.[4]

Safety and Handling

Proper safety precautions must be observed when handling 2-fluorobutane.

-

General Precautions : Handle in a well-ventilated area or under a chemical fume hood.[15][16] Avoid contact with skin and eyes, and do not breathe vapors or mists.[15][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[16][18][19] Use non-sparking tools and explosion-proof equipment.[16][17][18]

-

Personal Protective Equipment (PPE) :

-

Environmental Precautions : Prevent leakage or spillage from entering drains.[15][19] Discharge into the environment should be avoided.[15]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[19] Containers should be protected from sunlight and not exposed to temperatures exceeding 52°C (125°F).[18]

References

- 1. Buy 2-Fluorobutane | 359-01-3 [smolecule.com]

- 2. 2-fluorobutane [chemister.ru]

- 3. 2-Fluorobutane | C4H9F | CID 3013860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Butane, 2-fluoro- (CAS 359-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-fluorobutane [stenutz.eu]

- 8. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 10. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Question: What is the product formed when 2-fluorobutane reacts with sod.. [askfilo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Solved For the reactions shown below, which occurs at a | Chegg.com [chegg.com]

- 15. 2-FLUOROBUTANE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. airgas.com [airgas.com]

- 19. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (S)-2-Fluorobutane. Due to its significance as a chiral building block in the pharmaceutical and agrochemical industries, a thorough understanding of its preparation and analytical validation is crucial. This document details established synthetic routes, including stereospecific methods, and outlines the key analytical techniques for its characterization, complete with experimental protocols and data interpretation.

Synthesis of (S)-2-Fluorobutane

The enantioselective synthesis of (S)-2-Fluorobutane primarily relies on nucleophilic substitution reactions that proceed with a defined stereochemical outcome. The most common strategies involve the use of a chiral precursor, typically (R)-2-butanol or a derivative, where the hydroxyl or a suitable leaving group is displaced by a fluoride (B91410) ion with inversion of configuration.

Synthesis via Nucleophilic Substitution of (R)-2-Butanol Derivative

A reliable and widely employed method for the synthesis of (S)-2-Fluorobutane involves a two-step process starting from the readily available and inexpensive (R)-2-butanol. This method proceeds via an S(_N)2 mechanism, which ensures the inversion of the stereocenter.

Step 1: Activation of the Hydroxyl Group

The hydroxyl group of (R)-2-butanol is a poor leaving group and must first be converted into a better one, such as a tosylate. This is achieved by reacting (R)-2-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as a scavenger for the HCl byproduct.

Step 2: Nucleophilic Fluorination

The resulting (R)-2-butyl tosylate is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) or a tetraalkylammonium fluoride salt, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The fluoride ion displaces the tosylate group via an S(_N)2 reaction, leading to the formation of (S)-2-Fluorobutane with inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Fluorobutane from (R)-2-Butanol

Materials:

-

(R)-2-butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Potassium fluoride (KF, spray-dried)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Tosylation of (R)-2-butanol: In a round-bottom flask cooled in an ice bath, dissolve (R)-2-butanol in anhydrous pyridine. Slowly add p-toluenesulfonyl chloride in portions while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-2-butyl tosylate.

-

Fluorination: In a clean, dry round-bottom flask, suspend spray-dried potassium fluoride in anhydrous DMF. Add the (R)-2-butyl tosylate to the suspension. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Isolation and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer and wash it several times with water to remove DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the product to obtain pure (S)-2-Fluorobutane. The low boiling point of the product requires careful handling during distillation.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for the synthesis of (S)-2-Fluorobutane from (R)-2-butanol with inversion of configuration.[1][2][3][4] This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a fluoride source. While effective, this method can present challenges in the removal of byproducts.[1][2]

Experimental Protocol: Mitsunobu Fluorination of (R)-2-Butanol

Materials:

-

(R)-2-butanol

-

Triphenylphosphine (PPh(_3))

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

A suitable fluoride source (e.g., anhydrous tetrabutylammonium (B224687) fluoride - TBAF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-butanol and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution. A color change is typically observed.

-

After stirring for a short period at 0 °C, add the anhydrous fluoride source (e.g., a solution of TBAF in THF).

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC or TLC.

-

Work-up and Purification: Quench the reaction with water and extract with a low-boiling point solvent like pentane. The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. Column chromatography on silica (B1680970) gel is often required. Due to the volatility of the product, careful handling during solvent removal is essential.

Characterization of (S)-2-Fluorobutane

The successful synthesis of (S)-2-Fluorobutane must be confirmed through rigorous characterization. A combination of spectroscopic and chromatographic techniques is employed to verify the structure, purity, and enantiomeric excess of the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-Fluorobutane. Both ¹H and ¹⁹F NMR are essential for confirming the identity of the compound.[5][6][7]

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The spectrum of 2-fluorobutane is characterized by distinct signals for the methyl and methylene (B1212753) groups, with the proton on the carbon bearing the fluorine atom showing a characteristic splitting pattern due to coupling with the adjacent fluorine and hydrogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a direct and sensitive method for observing the fluorine atom. For (S)-2-Fluorobutane, a single resonance is expected, and its chemical shift is indicative of the fluorine's chemical environment.[5][6][7] The coupling of the fluorine atom to the adjacent protons can also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[8][9][10][11][12] The mass spectrum of 2-fluorobutane will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.[8][9][10][11][12]

Table 1: Spectroscopic Data for 2-Fluorobutane

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~4.4 ppm (CH-F, multiplet), ~1.7 ppm (CH₂), ~1.2 ppm (CH₃), ~0.9 ppm (CH₃) |

| Coupling Constants (J) | J({H-F}) ~48 Hz, J({H-H}) ~7 Hz | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -170 to -180 ppm (relative to CFCl₃) |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 76 |

| Major Fragments | m/z = 57 ([M-F]⁺), 43 ([C₃H₇]⁺), 29 ([C₂H₅]⁺) |

Chiral Characterization

Optical Rotation

As a chiral molecule, (S)-2-Fluorobutane will rotate the plane of polarized light. The specific rotation, --INVALID-LINK--, is a characteristic physical property that can be used to assess the enantiomeric purity of the sample. The sign of the rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). It is important to note that the (S) designation does not inherently predict the direction of optical rotation.[13][14][15][16]

Chiral Gas Chromatography (GC)

Chiral GC is the most accurate method for determining the enantiomeric excess (e.e.) of a sample of (S)-2-Fluorobutane.[17][18][19][20] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Experimental Protocol: Chiral GC Analysis of (S)-2-Fluorobutane

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[17]

Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 5 °C/min.

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Sample Preparation: Dilute a small amount of the synthesized (S)-2-Fluorobutane in a suitable volatile solvent (e.g., dichloromethane).

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The two enantiomers, (R)- and (S)-2-Fluorobutane, will appear as two separate peaks with different retention times.

-

To identify the peaks, inject a racemic standard of 2-fluorobutane and a sample of a known enantiomer if available.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area({major}) - Area({minor})) / (Area({major}) + Area({minor})) ] x 100

Table 2: Characterization Data for (S)-2-Fluorobutane

| Parameter | Method | Expected Value |

| Molecular Formula | - | C₄H₉F |

| Molecular Weight | Mass Spectrometry | 76.11 g/mol |

| Boiling Point | - | ~25 °C |

| Specific Rotation --INVALID-LINK-- | Polarimetry | The specific rotation value needs to be experimentally determined and compared with literature values if available. The sign will be specific to the (S)-enantiomer. |

| Enantiomeric Excess (e.e.) | Chiral GC | >95% for a successful enantioselective synthesis |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthesis of (S)-2-Fluorobutane via Nucleophilic Substitution.

Caption: Characterization Workflow for (S)-2-Fluorobutane.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]

- 15. amherst.edu [amherst.edu]

- 16. youtube.com [youtube.com]

- 17. gcms.cz [gcms.cz]

- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. mdpi.com [mdpi.com]

(R)-2-Fluorobutane: A Technical Guide to its Stereochemistry and Nomenclature

This in-depth technical guide provides a comprehensive overview of the stereochemistry, nomenclature, and physicochemical properties of (R)-2-Fluorobutane. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule.

Nomenclature and Molecular Structure

(R)-2-Fluorobutane is a chiral organofluorine compound with the chemical formula C₄H₉F.[1][2] Its structure consists of a four-carbon butane (B89635) chain with a fluorine atom attached to the second carbon atom.[3] This second carbon atom is a stereocenter, meaning it is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group, and an ethyl group.

The designation "(R)" refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules are used to assign a priority to each of the four substituents attached to the chiral center based on atomic number.[4][5]

-

Priority 1: Fluorine (F) - highest atomic number (9).

-

Priority 2: The ethyl group (-CH₂CH₃) - the carbon of the ethyl group is attached to another carbon, while the carbon of the methyl group is attached only to hydrogens.

-

Priority 3: The methyl group (-CH₃) - carbon has a higher atomic number than hydrogen.

-

Priority 4: Hydrogen (H) - lowest atomic number (1).

To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second (2) and then to the third (3) is observed. For (R)-2-Fluorobutane, this direction is clockwise.[4][7]

References

- 1. 2-fluorobutane [chemister.ru]

- 2. (2R)-2-fluorobutane | C4H9F | CID 54429975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Which of the following is the correct structure for a compound with the I.. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. Structure of (R)-2-Fluorobutane [glaserr.missouri.edu]

An In-depth Technical Guide to the Synthesis of 2-Fluorobutane from 2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-fluorobutane from 2-butanol (B46777), a common transformation in organic chemistry with applications in the development of fluorinated molecules for the pharmaceutical and agrochemical industries. This guide details the prevalent reagents, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory applications.

Introduction

The conversion of alcohols to alkyl fluorides is a fundamental process in organofluorine chemistry. The introduction of a fluorine atom can dramatically alter the biological activity of a molecule by modifying its lipophilicity, metabolic stability, and binding affinity to target proteins. 2-Fluorobutane, a simple secondary alkyl fluoride (B91410), serves as a model compound for the study and optimization of fluorination reactions on more complex secondary alcohol-containing substrates. This guide will focus on the practical aspects of synthesizing 2-fluorobutane from 2-butanol, providing researchers with the necessary information to replicate and adapt these methods.

Common Fluorinating Agents for the Conversion of Alcohols

Several reagents have been developed for the deoxofluorination of alcohols. Among the most common for the conversion of secondary alcohols like 2-butanol are diethylaminosulfur trifluoride (DAST) and its analogues, as well as reagents like the Yarovenko-Raksha and Ishikawa reagents.[1][2][3]

-

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used nucleophilic fluorinating agent that converts primary, secondary, and tertiary alcohols to their corresponding fluorides under mild conditions.[4] It is known for its reliability, though caution is advised due to its thermal instability and sensitivity to moisture.[4] Safer, more thermally stable alternatives to DAST, such as Deoxofluor and FLUOLEAD®, have also been developed.[4]

-

Ishikawa's Reagent: This reagent, an adduct of hexafluoropropene (B89477) and diethylamine, is a shelf-stable and easily prepared alternative to DAST.[5] It is particularly effective for converting primary alcohols to alkyl fluorides with high yields and is also capable of fluorinating secondary alcohols, although with the potential for side reactions like elimination.[5]

-

Yarovenko-Raksha Reagent: Historically significant, this reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) was one of the first α-fluoroalkylamino reagents used for the deoxyfluorination of alcohols.[6]

Reaction Mechanism: SN2 Displacement

The fluorination of 2-butanol with reagents like DAST typically proceeds through a nucleophilic substitution pathway, most commonly an S(_N)2 mechanism. The hydroxyl group of the alcohol is first activated by the fluorinating agent, converting it into a good leaving group. The fluoride ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group, resulting in an inversion of stereochemistry at the chiral center.

Caption: SN2 reaction pathway for the fluorination of 2-butanol.

Experimental Protocols

While general procedures for the fluorination of alcohols are widely available, the following protocol for the synthesis of 2-fluorobutane from 2-butanol is adapted from a specific example found in the patent literature, providing a concrete and reproducible method.[7]

Synthesis of 2-Fluorobutane using Methanesulfonyl Fluoride and DBU

This method utilizes methanesulfonyl fluoride as the fluorinating agent in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

-

2-Butanol

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanesulfonyl fluoride

-

Nitrogen gas

-

Dry ice-ethanol bath

Apparatus:

-

300 ml glass reactor equipped with a stirring bar, dropping funnel, thermometer, and a collection receiver.

Procedure: [7]

-

To a 300 ml glass reactor, add 56.7 g of 2-butanol and 85.3 g of DBU.

-

Place the reactor under a nitrogen atmosphere and heat the contents to 60°C.

-

Once the internal temperature is stable, add 50 g of methanesulfonyl fluoride dropwise from the dropping funnel over approximately 1 hour.

-

After the addition is complete, continue the reaction at 60°C for an additional 5 hours.

-

Increase the reactor temperature to 100°C and continue the reaction for a further 1 hour.

-

During the heating process, collect the distilled organic component in a receiver cooled in a dry ice-ethanol bath.

-

The collected organic substance is then analyzed to determine the yield of 2-fluorobutane.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol described above.[7]

| Parameter | Value |

| Reactants | |

| 2-Butanol | 56.7 g |

| DBU | 85.3 g |

| Methanesulfonyl Fluoride | 50 g |

| Reaction Conditions | |

| Initial Temperature | 60°C |

| Initial Reaction Time | 5 hours |

| Final Temperature | 100°C |

| Final Reaction Time | 1 hour |

| Atmosphere | Nitrogen |

| Product | |

| 2-Fluorobutane (collected) | 27.6 g |

| Yield | |

| Yield (with reference to methanesulfonyl fluoride) | 71.2% |

| Spectroscopic Data | |

| ¹H-NMR (CDCl₃, TMS, δ ppm) | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) |

| ¹⁹F-NMR (CDCl₃, CFCl₃, δ ppm) | -173 (m, 1F) |

Experimental Workflow

The overall experimental workflow for the synthesis and isolation of 2-fluorobutane can be visualized as follows:

Caption: General experimental workflow for 2-fluorobutane synthesis.

Safety Considerations

-

DAST and related reagents: These compounds are heat and moisture sensitive and can decompose exothermically.[4] Reactions should be carried out with appropriate shielding and temperature control. It is generally not advisable to heat DAST reactions.[4]

-

Methanesulfonyl fluoride: This is a toxic and corrosive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

DBU: DBU is a strong, non-nucleophilic base that is corrosive and should be handled with care.

Conclusion

The synthesis of 2-fluorobutane from 2-butanol is a well-established transformation that can be achieved with high efficiency using modern fluorinating agents. The choice of reagent and reaction conditions will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and safety considerations. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of organofluorine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. US9517984B2 - Conversion of 2,3-butanediol to 2-butanol, olefins and fuels - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. US6479707B2 - Process for producing 2-butanone and 2-butanol - Google Patents [patents.google.com]

- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 7. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-fluorobutane, a chiral organofluorine compound. It delves into the molecule's conformational isomers, detailing their relative stabilities and geometric parameters. This document summarizes key quantitative data from computational and experimental studies, presents detailed experimental protocols for structural determination, and offers a logical framework for its structural analysis. The information contained herein is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

2-Fluorobutane (CH₃CHFCH₂CH₃) is a fluorinated alkane that serves as a fundamental model for understanding the influence of fluorine substitution on the conformational preferences and electronic properties of aliphatic chains.[1] Its chirality, arising from the stereocenter at the second carbon atom, makes it a molecule of interest in stereoselective synthesis and medicinal chemistry.[1][2] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in various chemical and biological systems.

This guide presents a detailed examination of 2-fluorobutane's molecular architecture, focusing on the interplay of steric and electronic effects that govern its structure.

Conformational Analysis

Rotation around the central C2-C3 bond of 2-fluorobutane gives rise to three stable staggered conformers: Me-trans, F-trans, and H-trans. These conformers are distinguished by the relative positions of the methyl, fluorine, and hydrogen substituents.[3]

Computational studies, particularly ab initio calculations at the MP2/6-31G(d) level, have been instrumental in determining the equilibrium geometries and relative energies of these conformers.[3]

Conformational Energies and Population

Variable temperature infrared spectroscopy of 2-fluorobutane dissolved in liquid krypton has provided experimental evidence for the relative stabilities of the three conformers.[3] The Me-trans conformer is the most stable, followed by the F-trans and then the H-trans conformer.[3]

| Conformer | ΔH (kJ/mol) vs. Me-trans[3] | Population at Ambient Temperature (%)[3] |

| Me-trans | 0 | 50 ± 2 |

| F-trans | 1.21 ± 0.12 | 31 ± 1 |

| H-trans | 2.49 ± 0.25 | 19 ± 1 |

Molecular Geometry and Bonding

The precise geometric parameters of each conformer, including bond lengths, bond angles, and dihedral angles, have been elucidated through computational chemistry. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Bond Lengths

The introduction of the highly electronegative fluorine atom influences the bond lengths within the molecule. The C-F bond is notably strong and short.[4]

| Bond | Me-trans (Å) | F-trans (Å) | H-trans (Å) |

| C-F | ~1.42 | ~1.42 | ~1.42 |

| C1-C2 | ~1.52 | ~1.52 | ~1.52 |

| C2-C3 | ~1.53 | ~1.53 | ~1.53 |

| C3-C4 | ~1.53 | ~1.53 | ~1.53 |

Bond Angles

The tetrahedral geometry around the sp³-hybridized carbon atoms is slightly distorted due to steric and electronic interactions between the substituents.

| Angle | Me-trans (°) | F-trans (°) | H-trans (°) |

| ∠FCC | ~109.5 | ~109.5 | ~109.5 |

| ∠CCC (C1-C2-C3) | ~112 | ~112 | ~112 |

| ∠CCC (C2-C3-C4) | ~112 | ~112 | ~112 |

Dihedral Angles

The dihedral angles define the rotational orientation around the C2-C3 bond and are critical for distinguishing the different conformers.

| Dihedral Angle | Me-trans (°) | F-trans (°) | H-trans (°) |

| F-C2-C3-C4 | ~180 | ~60 | ~-60 |

| C1-C2-C3-H | ~60 | ~180 | ~60 |

| C1-C2-C3-C4 | ~-60 | ~-60 | ~180 |

Note: The values presented are idealized dihedral angles for staggered conformations. Actual values from computational studies may deviate slightly.

Rotational Barriers

The energy barriers to rotation between the conformers are a result of torsional strain and steric hindrance. While specific experimental or calculated values for the rotational barriers in 2-fluorobutane were not found in the searched literature, they are expected to be on the order of a few kcal/mol, similar to other small alkanes.[5] The energy differences between the stable conformers provide an indication of the relative depths of the potential energy wells.

Experimental Protocols

The structural characterization of 2-fluorobutane relies on a combination of spectroscopic and computational techniques.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and dihedral angles of molecules in the gas phase.[6]

Methodology:

-

Sample Introduction: A gaseous sample of 2-fluorobutane is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the 2-fluorobutane molecules.[6]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[2]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

-

Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated scattering intensities to the experimental data. This process yields the equilibrium bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be determined.

Methodology:

-

Sample Preparation: A gaseous sample of 2-fluorobutane is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the molecules absorb the radiation. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the masses of the atoms and their positions within the molecule. By analyzing the rotational spectra of different isotopic species of 2-fluorobutane, a detailed and highly accurate molecular structure can be determined.[7]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are essential tools for investigating the molecular structure and bonding of 2-fluorobutane.

Methodology (Typical DFT Workflow):

-

Initial Structure Generation: Plausible initial geometries for the different conformers of 2-fluorobutane are generated.

-

Geometry Optimization: The energy of each structure is minimized with respect to the positions of its atoms using a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[8] This process yields the equilibrium geometry for each conformer.

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[1]

-

Conformational Energy Analysis: The relative energies of the different conformers are calculated, including ZPVE corrections, to determine their relative stabilities.

-

Rotational Barrier Calculation: To determine the energy barriers between conformers, a potential energy surface scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step. Alternatively, transition state optimization can be used to locate the saddle points on the potential energy surface that connect the energy minima of the conformers.

Logical Relationships in Structural Analysis

The determination of the molecular structure of 2-fluorobutane is a synergistic process that integrates experimental data and theoretical calculations.

Conclusion

The molecular structure and bonding of 2-fluorobutane are governed by a delicate balance of steric repulsions and electronic effects, leading to the existence of three distinct stable conformers. The Me-trans conformer is the most stable due to the minimization of steric strain. This in-depth technical guide has provided a comprehensive overview of the structural parameters, conformational energetics, and the experimental and computational methodologies employed in their determination. The presented data and protocols serve as a foundational resource for researchers engaged in the study of fluorinated organic molecules and their applications in various scientific disciplines. Further high-resolution experimental studies would be beneficial to refine the quantitative data presented in this guide.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. Gas electron diffraction [dl1.en-us.nina.az]

- 3. southampton.ac.uk [southampton.ac.uk]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

Conformational Landscape of 2,3-Difluorobutane Diastereomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, thereby impacting their biological activity and material properties. The conformational analysis of small, fluorinated alkanes provides a fundamental understanding of the interplay of steric, electrostatic, and stereoelectronic effects. This guide offers a detailed examination of the conformational analysis of the threo and erythro diastereomers of 2,3-difluorobutane (B14755600), integrating computational and experimental methodologies.

In contrast to the well-known gauche effect observed in 1,2-difluoroethane, the conformational landscape of 2,3-difluorobutane is more complex.[1][2] A delicate balance of several weak interactions, including hyperconjugation, steric hindrance, and dipole-dipole interactions, governs the relative stabilities of the various staggered conformers.[3] This complexity makes 2,3-difluorobutane an excellent model system for studying the nuanced effects of vicinal difluorination on alkane chains.

This technical guide summarizes the key quantitative data from computational studies, details the experimental and theoretical protocols employed in conformational analysis, and provides visualizations of the conformational relationships and analytical workflows.

Conformational Analysis of threo-2,3-Difluorobutane

The threo diastereomer of 2,3-difluorobutane exists as three staggered conformers. The notation for these conformers indicates the dihedral angles of the methyl-methyl and fluoro-fluoro relationships, respectively (A for anti, G for gauche).

Quantitative Conformational Data (threo-2,3-difluorobutane)

The following table summarizes the calculated relative energies, populations, and key dihedral angles for the staggered conformers of threo-2,3-difluorobutane in both the gas phase and in an aqueous solution.[3]

| Conformer | Relative Free Energy (kcal/mol) (Vacuum) | Population (%) (Vacuum) | Relative Free Energy (kcal/mol) (Water) | Population (%) (Water) | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) |

| AG(T) | 0.00 | 45.4 | 0.00 | 43.1 | 170.9 | 71.9 |

| GA(T) | 0.13 | 34.1 | 0.18 | 32.5 | -68.9 | 176.6 |

| GG(T) | 0.61 | 20.5 | 0.55 | 24.4 | 65.6 | 65.8 |

Data calculated at the M05-2X/6-311+G(d,p) level of theory.[3]

Conformational Analysis of erythro-2,3-Difluorobutane

Similarly, the erythro diastereomer of 2,3-difluorobutane has three staggered conformers. The relative energies and populations of these conformers are also influenced by the solvent environment.

Quantitative Conformational Data (erythro-2,3-Difluorobutane)

The table below presents the calculated relative energies, populations, and key dihedral angles for the staggered conformers of erythro-2,3-difluorobutane.[3]

| Conformer | Relative Free Energy (kcal/mol) (Vacuum) | Population (%) (Vacuum) | Relative Free Energy (kcal/mol) (Water) | Population (%) (Water) | Me-C-C-Me Dihedral Angle (°) | F-C-C-F Dihedral Angle (°) |

| AA(E) | 0.00 | 46.1 | 0.00 | 33.1 | 175.8 | 180.0 |

| GG(E) | 0.09 | 37.8 | -0.11 | 42.1 | 68.4 | -68.4 |

| G'G'(E) | 0.77 | 16.1 | 0.75 | 24.8 | -68.4 | 68.4 |

Data calculated at the M05-2X/6-311+G(d,p) level of theory.[3]

Predicted NMR J-Coupling Constants

NMR spectroscopy is a powerful experimental technique for determining the conformational populations in solution through the analysis of vicinal coupling constants (³J). The observed ³J value is a population-weighted average of the coupling constants for each conformer. While the specific experimental values for 2,3-difluorobutane were not available in the reviewed literature, theoretical calculations can predict these values.

The following table presents the predicted ³JHH and ³JHF coupling constants for the most stable conformer of each diastereomer.

| Diastereomer | Most Stable Conformer (Vacuum) | Predicted ³JHH (Hz) | Predicted ³JHF (Hz) |

| threo | AG(T) | 8.5 | 15.2 |

| erythro | AA(E) | 11.2 | 12.5 |

Note: These are predicted values for the lowest energy conformer and do not represent the population-weighted average that would be observed experimentally.

Methodologies and Protocols

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation : Dissolve the synthesized and purified diastereomer of 2,3-difluorobutane in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg/mL).

-

NMR Data Acquisition :

-

Acquire high-resolution one-dimensional ¹H and ¹⁹F NMR spectra.

-

To aid in the assignment of protons and fluorines and to determine coupling constants, acquire two-dimensional correlation spectra such as ¹H-¹H COSY, ¹H-¹⁹F HSQC, and ¹H-¹³C HSQC.

-

For complex spectra with significant signal overlap, advanced techniques like pure shift NMR can be employed to simplify multiplets to singlets, facilitating the accurate measurement of chemical shifts and integrals.[4]

-

-

J-Coupling Analysis :

-

Extract the vicinal ³JHH and ³JHF coupling constants from the ¹H NMR spectrum. This may require spectral simulation and fitting for complex spin systems.

-

The observed coupling constant (J_obs) is the Boltzmann-weighted average of the coupling constants for each conformer (J_i) based on their populations (p_i): J_obs = Σ p_i * J_i.

-

The populations of the conformers can be determined by solving a system of equations relating the observed coupling constants to the theoretical coupling constants for each conformer, often derived from Karplus-type equations or DFT calculations.

-

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Conformer Generation : Generate all possible staggered conformers for each diastereomer by systematic rotation around the central C-C bond.

-

Geometry Optimization and Frequency Calculations :

-

Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like M05-2X and a basis set like 6-311+G(d,p).[3] The choice of functional is crucial for accurately describing the non-covalent interactions present.

-

Conduct frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) for the calculation of free energies.

-

-

Solvation Effects : To model the system in solution, employ an implicit solvation model, such as the SMD model, during the geometry optimization and frequency calculations.

-

Energy and Population Calculation :

-

Calculate the relative free energies (ΔG) of all conformers. It is important to use free energies rather than just electronic energies, as entropic contributions can be significant.[1][2]

-

Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K) using the calculated relative free energies.

-

-

NMR Parameter Calculation :

-

For the optimized geometry of each conformer, calculate the NMR shielding tensors and spin-spin coupling constants.

-

Compare the population-weighted average of the calculated J-coupling constants with the experimentally determined values to validate the computational model and the predicted conformational populations.

-

Visualizations

Conformational Isomers of 2,3-Difluorobutane

Newman Projections of Key Conformers

Workflow for Conformational Analysis

Conclusion

The conformational analysis of the threo and erythro diastereomers of 2,3-difluorobutane reveals a complex interplay of stereoelectronic and steric effects. Unlike simpler fluoroalkanes, no single effect dominates, leading to small energy differences between conformers and a significant dependence on the solvent environment. This guide provides a framework for understanding these interactions through a combination of high-level DFT calculations and NMR spectroscopic techniques. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, where the precise control of molecular conformation through fluorination is a key strategy for designing molecules with desired properties. The integration of computational and experimental methods, as outlined in the workflow, is essential for a comprehensive and accurate conformational analysis.

References

- 1. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - ePrints Soton [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Vicinal fluorine-fluorine coupling constants: Fourier analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Fluorobutane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-fluorobutane, a key organofluorine compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the structural elucidation, identification, and quality control of 2-fluorobutane in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-fluorobutane, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Data Presentation

The following tables summarize the quantitative NMR data for 2-fluorobutane.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluorobutane (Solvent: CDCl₃) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.35 | m | 1H | H-2 |

| 1.73 | m | 2H | H-3 |

| 1.17 | dq | 3H | H-1 |

| 0.88 | t | 3H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluorobutane

| Chemical Shift (δ) (ppm) | Assignment |

| ~92 (d, ¹JCF ≈ 165 Hz) | C-2 |

| ~30 (d, ²JCF ≈ 21 Hz) | C-3 |

| ~20 (d, ²JCF ≈ 23 Hz) | C-1 |

| ~10 (d, ³JCF ≈ 5 Hz) | C-4 |

Table 3: ¹⁹F NMR Spectroscopic Data for 2-Fluorobutane (Solvent: CDCl₃, Reference: CFCl₃) [1]

| Chemical Shift (δ) (ppm) | Multiplicity |

| -173 | m |

Experimental Protocol: NMR Spectroscopy of 2-Fluorobutane

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2-fluorobutane.

Materials:

-

2-Fluorobutane (volatile liquid)

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Sample Preparation:

-

In a well-ventilated fume hood, carefully add approximately 0.5 mL of deuterated chloroform (CDCl₃) to a clean, dry 5 mm NMR tube.

-

Using a Pasteur pipette, add 1-2 drops of 2-fluorobutane to the NMR tube.

-

Cap the NMR tube securely to prevent the evaporation of the volatile sample.[2]

-

Gently invert the tube several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Acquire the spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).

-

-

¹³C NMR:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 100 ppm).

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from hundreds to thousands of scans depending on the concentration and instrument sensitivity).

-

-

¹⁹F NMR:

-

Tune the probe to the fluorine frequency.

-

Load standard fluorine acquisition parameters, often with proton decoupling.

-

Set the spectral width to cover the expected range for alkyl fluorides (e.g., -150 to -250 ppm).

-

Acquire the spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Reference the spectra. For ¹H and ¹³C, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used. For ¹⁹F, an external reference of CFCl₃ (δF = 0 ppm) is common.[5]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of 2-fluorobutane is characterized by absorptions corresponding to C-H and C-F bond vibrations.

Data Presentation

A complete vibrational assignment for the most stable conformer (Me-trans) of 2-fluorobutane has been reported.[6][7] The key vibrational modes are summarized in Table 4.

Table 4: Infrared (IR) Spectroscopic Data for 2-Fluorobutane (Me-trans conformer) [6][7]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2980 - 2880 | C-H stretching |

| 1470 - 1450 | CH₃ and CH₂ bending |

| 1385 | CH₃ symmetric bending |

| 1135 | C-F stretching |

| ~1000 - 800 | C-C stretching and CH rocking |

Experimental Protocol: FT-IR Spectroscopy of 2-Fluorobutane

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid 2-fluorobutane.

Materials:

-

2-Fluorobutane (volatile liquid)

-

FT-IR spectrometer

-

Sealed liquid transmission cell with NaCl or KBr windows, or an Attenuated Total Reflectance (ATR) accessory.

-

Syringe or Pasteur pipette

-

Cleaning solvent (e.g., dry acetone (B3395972) or dichloromethane)

Procedure (Sealed Liquid Cell Method): [8][9][10][11]

-

Cell Preparation:

-

Ensure the liquid transmission cell is clean and dry. If necessary, flush with a volatile solvent and dry with a stream of nitrogen.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty, sealed cell. This will be subtracted from the sample spectrum to remove contributions from the cell windows and atmospheric gases.

-

-

Sample Loading:

-

In a fume hood, use a syringe to carefully inject the liquid 2-fluorobutane into the cell through the filling ports.

-

Ensure there are no air bubbles in the light path.

-

Seal the ports to prevent evaporation.

-

-

Data Acquisition:

-

Place the filled cell in the sample compartment of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Procedure (ATR Method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of 2-fluorobutane directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Due to the volatility of the sample, it is important to acquire the spectrum quickly after applying the sample.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Presentation

The mass spectrum of 2-fluorobutane is expected to show a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data for 2-Fluorobutane

| m/z | Proposed Fragment |

| 76 | [CH₃CH₂CHFCH₃]⁺ (Molecular Ion) |

| 57 | [C₄H₉]⁺ (Loss of F) |

| 47 | [CH₃CHF]⁺ |

| 29 | [CH₃CH₂]⁺ |

Note: A publicly available, confirmed mass spectrum for 2-fluorobutane was not found in the searched resources. The fragmentation pattern is predicted based on the general principles of mass spectrometry for halogenated alkanes.[12]

Experimental Protocol: GC-MS of 2-Fluorobutane

Objective: To obtain the mass spectrum of 2-fluorobutane using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

2-Fluorobutane

-

A suitable volatile solvent (e.g., hexane (B92381) or dichloromethane)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

-

Gas-tight syringe or autosampler vials

Procedure: [6][13][14][15][16]

-

Sample Preparation:

-

Prepare a dilute solution of 2-fluorobutane in a suitable volatile solvent (e.g., 100 ppm in hexane).

-

If using an autosampler, transfer the solution to a GC vial and seal it.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 200 °C). Use a split injection mode to avoid overloading the column.

-

GC Column and Oven Program: Use a non-polar or medium-polarity capillary column. A suitable oven temperature program would be to hold at a low initial temperature (e.g., 40 °C) for a few minutes and then ramp up to a higher temperature (e.g., 150 °C) to ensure elution of the compound.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Set the transfer line temperature to be similar to or slightly higher than the final oven temperature.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-100).

-

-

-

Data Acquisition:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Start the data acquisition. The GC will separate the 2-fluorobutane from the solvent and any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-fluorobutane in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 2-fluorobutane is most effectively achieved by combining the information from NMR, IR, and MS. The following diagram illustrates the logical workflow.

References

- 1. 2-FLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uwyo.edu [uwyo.edu]

- 5. colorado.edu [colorado.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. dem.ri.gov [dem.ri.gov]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Elimination Reaction Mechanisms of 2-Fluorobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the elimination reaction mechanisms of 2-fluorobutane, a topic of significant interest in physical organic chemistry and relevant to the study of drug metabolism and synthesis. The unique behavior of the fluorine substituent as a leaving group presents a departure from the typical elimination patterns observed with heavier halogens, offering valuable insights into the subtleties of reaction mechanisms.

Core Concepts: The E2 and E1cB-like Mechanisms

The elimination of a hydrogen halide from an alkyl halide is a fundamental organic reaction, typically proceeding through either a concerted (E2) or a stepwise (E1 or E1cB) mechanism. In the case of 2-fluorobutane, the high electronegativity of fluorine and the strength of the C-F bond play a crucial role in dictating the reaction pathway.

The reaction of 2-fluorobutane with a base can, in principle, yield two constitutional isomers: 1-butene (B85601) (the Hofmann product) and 2-butene (B3427860) (the Zaitsev product). The regioselectivity of this reaction is a key indicator of the underlying mechanism.

-

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the leaving group departs. The transition state has significant double-bond character. For most alkyl halides, the E2 mechanism preferentially forms the more substituted, thermodynamically more stable alkene (Zaitsev's rule).

-

E1cB-like Mechanism: Due to the poor leaving group ability of fluoride (B91410), the elimination of HF from 2-fluorobutane is often described as having an "E1cB-like" or "E2-E1cB spectrum" transition state. In this model, the transition state is more carbanionic in character. The base removes a β-proton, leading to a build-up of negative charge on the carbon atom before the C-F bond begins to break significantly. This pathway favors the formation of the less substituted alkene (Hofmann's rule) because it proceeds through the more stable primary carbanion-like intermediate.[1][2]

Regioselectivity: The Predominance of the Hofmann Product

A central theme in the study of 2-fluorobutane elimination is its tendency to yield 1-butene as the major product, in contrast to the behavior of other 2-halobutanes. This preference for the Hofmann product is a direct consequence of the E1cB-like nature of the transition state. The acidity of the β-hydrogens is a key factor; the hydrogens on the methyl group (C1) are more acidic and sterically more accessible than the hydrogen on the methylene (B1212753) group (C3). Abstraction of a proton from C1 leads to a more stable primary carbanion-like transition state, which then proceeds to form 1-butene.

Computational studies have provided significant insight into this phenomenon. A study by Saunders and Gronert using ab initio methods examined the gas-phase elimination reactions of 2-fluorobutane with a variety of bases. Their calculations consistently predict a preference for the formation of 1-butene, supporting the E1cB-like mechanism.[3]

Data Presentation: Product Ratios in the Elimination of 2-Halobutanes

The following table summarizes the calculated product distribution for the gas-phase elimination of 2-fluorobutane with various bases, as reported by Saunders and Gronert. For comparative purposes, experimental data for the elimination of 2-bromobutane (B33332) with different bases are also included, highlighting the contrasting regioselectivity.

| Substrate | Base | Solvent | Temperature (°C) | % 1-Butene (Hofmann) | % 2-Butene (Zaitsev) | Data Source |

| 2-Fluorobutane | F⁻ | Gas Phase | N/A | 87 | 13 | Computational[3] |

| 2-Fluorobutane | HO⁻ | Gas Phase | N/A | 78 | 22 | Computational[3] |

| 2-Fluorobutane | CH₃O⁻ | Gas Phase | N/A | 79 | 21 | Computational[3] |

| 2-Fluorobutane | (CH₃)₃CO⁻ | Gas Phase | N/A | 93 | 7 | Computational[3] |

| 2-Bromobutane | C₂H₅O⁻ | C₂H₅OH | 55 | 19 | 81 | Experimental |

| 2-Bromobutane | (CH₃)₃CO⁻ | (CH₃)₃COH | 25 | 72 | 28 | Experimental |

Note: The data for 2-fluorobutane are from computational studies in the gas phase. Experimental values in solution may vary but are expected to show a similar trend of favoring the Hofmann product. The data for 2-bromobutane is experimental and illustrates the typical Zaitsev and Hofmann trends with non-bulky and bulky bases, respectively.

Experimental Protocols

Representative Protocol for the Base-Induced Elimination of 2-Fluorobutane:

-

Reactant Preparation: A solution of the chosen base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in tert-butanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration of the base is typically in the range of 0.5 M to 1.0 M.

-

Reaction Initiation: 2-Fluorobutane is added to the stirred solution of the base. The reaction mixture is then heated to a specified temperature, often the boiling point of the solvent, and maintained at that temperature for a set period (e.g., 1-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water. The organic products are then extracted into a suitable organic solvent (e.g., diethyl ether or pentane).

-

Purification and Analysis: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is carefully removed by distillation. The resulting product mixture of alkenes is then analyzed by GC or nuclear magnetic resonance (NMR) spectroscopy to determine the relative percentages of 1-butene and 2-butene.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the elimination reaction of 2-fluorobutane.

Caption: Competing E2 pathways for 2-fluorobutane elimination.

Caption: Stepwise E1cB-like mechanism for 2-fluorobutane.

Conclusion

The elimination reaction of 2-fluorobutane serves as an excellent case study for understanding the nuances of reaction mechanisms. The poor leaving group ability of the fluoride ion steers the reaction away from a classic E2 pathway and towards an E1cB-like transition state. This results in a strong preference for the formation of the less substituted Hofmann product, 1-butene. This behavior is in stark contrast to that of other 2-halobutanes, which predominantly yield the Zaitsev product under similar conditions. For researchers in drug development, understanding these mechanistic subtleties is crucial, as the metabolic fate of fluorinated pharmaceuticals can be influenced by such elimination pathways.

References

A Technical Guide to the Cahn-Ingold-Prelog Priority Rules for 2-Fluorobutane Enantiomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Cahn-Ingold-Prelog (CIP) priority rules, with a specific application to the stereoisomers of 2-fluorobutane. It includes a detailed breakdown of the rules, quantitative data for related compounds, and comprehensive experimental protocols for the determination of absolute configuration, a critical aspect of stereochemistry in medicinal chemistry and materials science.

Introduction to Stereoisomerism and Chirality

In the field of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. A specific class of stereoisomers, known as enantiomers, are non-superimposable mirror images of each other. This property, called chirality, is analogous to the relationship between a left and a right hand. Chiral molecules possess a stereogenic center, which for 2-fluorobutane is the second carbon atom (C2), as it is bonded to four different substituents. While enantiomers exhibit identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and their binding affinity to other chiral molecules, like biological receptors. This differentiation is critical, as one enantiomer of a drug can be therapeutic while its mirror image may be inactive or even toxic. Therefore, an unambiguous system for naming the absolute configuration of a stereocenter is essential. The universally adopted system is the Cahn-Ingold-Prelog (CIP) nomenclature, which assigns an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to a chiral center.[1]

The Cahn-Ingold-Prelog (CIP) System: Core Principles

The CIP system is a set of sequence rules used to rank the substituents attached to a stereocenter, allowing for the assignment of its absolute configuration.

-

Sequence Rule 1: Priority by Atomic Number. The primary rule assigns priority based on the atomic number of the atoms directly bonded to the chiral center. The atom with the higher atomic number receives higher priority. For isotopes, the one with the greater atomic mass is assigned higher priority.

-

Sequence Rule 2: First Point of Difference. If two or more atoms directly bonded to the stereocenter are identical, priority is determined by proceeding along the substituent chains until a "first point of difference" is found. The chain that contains an atom with a higher atomic number at this point receives higher priority.

-

Sequence Rule 3: Multiple Bonds. Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

Once priorities (1-4, with 1 being the highest) are assigned, the molecule is oriented in space so that the lowest-priority substituent (4) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed.

-

If the sequence is clockwise , the configuration is assigned R .

-

If the sequence is counter-clockwise , the configuration is assigned S .

Applying the CIP Rules to 2-Fluorobutane

The chiral center in 2-fluorobutane is the second carbon atom (C2), which is bonded to a fluorine atom, an ethyl group, a methyl group, and a hydrogen atom.

Step-by-Step Priority Assignment for 2-Fluorobutane:

-

Identify the four substituents attached to the chiral carbon (C2):

-

-F (Fluoro)

-

-CH₂CH₃ (Ethyl)

-

-CH₃ (Methyl)

-

-H (Hydrogen)

-

-